molecular formula C20H25N3O2 B226825 N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine

Katalognummer: B226825
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: DECJMTOOXJAAQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, methyl, and nitrobenzyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl and methyl groups, followed by the introduction of the nitrobenzyl group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyl and nitrobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, strong bases (e.g., NaH, KOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to a variety of benzyl or nitrobenzyl substituted compounds.

Wissenschaftliche Forschungsanwendungen

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine can be compared with other piperidine derivatives, such as:

  • N-benzylpiperidine
  • N-methylpiperidine
  • 4-nitrobenzylpiperidine

These compounds share structural similarities but differ in their functional groups and overall chemical properties

Eigenschaften

Molekularformel

C20H25N3O2

Molekulargewicht

339.4 g/mol

IUPAC-Name

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C20H25N3O2/c1-21(15-17-5-3-2-4-6-17)19-11-13-22(14-12-19)16-18-7-9-20(10-8-18)23(24)25/h2-10,19H,11-16H2,1H3

InChI-Schlüssel

DECJMTOOXJAAQQ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.